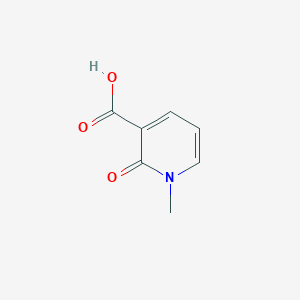

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-8-4-2-3-5(6(8)9)7(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAQSHLYVFQOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360918 | |

| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15506-18-0 | |

| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS number

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Scaffold

This compound, registered under CAS Number 15506-18-0 , is a heterocyclic compound featuring a pyridone core.[1] This structure represents a privileged scaffold in medicinal chemistry and drug discovery. The arrangement of the N-methyl group, the ketone at the 2-position, and the carboxylic acid at the 3-position creates a unique electronic and steric profile, making it a versatile building block for synthesizing a wide array of biologically active molecules. Its derivatives have been explored for applications ranging from metabolic disorders to oncology, highlighting the therapeutic potential embedded within this molecular framework.[2][3] This guide provides a comprehensive overview of its properties, synthesis, and significance in the field of drug development.

PART 1: Physicochemical and Structural Identity

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent research and development. This molecule is a solid at room temperature, and its key identifiers are crucial for accurate documentation and procurement.[4]

Table 1: Core Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 15506-18-0 | [1] |

| Molecular Formula | C₇H₇NO₃ | [4][5] |

| Molecular Weight | 153.14 g/mol | [4][5] |

| Physical Form | Solid | [4] |

| InChI Key | DFAQSHLYVFQOJM-UHFFFAOYSA-N | [4] |

| SMILES String | CN1C=CC=C(C(O)=O)C1=O | [4] |

| PubChem Substance ID | 329793005 | [4] |

PART 2: Synthesis and Mechanistic Rationale

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is well-documented, typically involving cyclization reactions. A common and effective strategy involves the condensation of an activated aldehyde with an active methylene compound, such as cyanoacetamide, followed by hydrolysis of the resulting nitrile.[3] This approach provides a reliable pathway to the core pyridone ring system.

Causality in Synthetic Design

The choice of reagents is dictated by their reactivity and ability to facilitate the desired ring formation.

-

Enolate Formation: The synthesis often begins with the formation of a sodium enolate from a suitable ketone and a strong base like sodium hydride. This step is critical as it generates the nucleophile required to initiate the condensation cascade.[3]

-

Knoevenagel Condensation: The enolate reacts with an active methylene compound like cyanoacetamide. This reaction, a variant of the Knoevenagel condensation, forms the carbon-carbon bond that is foundational to the pyridine ring.

-

Cyclization and Hydrolysis: Intramolecular cyclization occurs, followed by hydrolysis of the nitrile group (-CN) to the carboxylic acid (-COOH) under acidic or basic conditions. This final step is crucial for yielding the target molecule.

Workflow for Synthesis

The following diagram illustrates a generalized, logical workflow for the synthesis of the target compound, based on established methodologies for analogous structures.

Caption: Generalized synthetic workflow for 2-pyridone-3-carboxylic acids.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on synthetic routes for similar compounds.[3]

-

Enolate Synthesis: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Add the appropriate N-methylated ketone precursor dropwise at 0 °C. Allow the reaction to stir at room temperature for 1 hour.

-

Condensation & Cyclization: To the resulting slurry, add a solution of cyanoacetamide (1.0 equivalent) in THF. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench with water. Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3. The resulting precipitate, the nitrile intermediate, is collected by filtration, washed with cold water, and dried.

-

Hydrolysis: Suspend the crude nitrile intermediate in a 6M HCl solution. Heat the mixture to reflux for 12-18 hours.

-

Final Purification: Cool the solution, which should cause the final carboxylic acid product to precipitate. Collect the solid by filtration, wash thoroughly with deionized water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The 2-pyridone core is a cornerstone in the design of novel therapeutics. The carboxylic acid moiety, in particular, is a critical pharmacophore found in approximately 450 approved drugs, valued for its ability to form key hydrogen bonds and salt bridges with biological targets.[6]

Therapeutic Potential of the Scaffold

Derivatives of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold have demonstrated a remarkable breadth of biological activity:

-

Hypoglycemic Agents: Certain analogues have been identified as effective oral hypoglycemic agents, distinct from the mechanism of nicotinic acid.[3] This suggests potential applications in treating type 2 diabetes.

-

Anticancer Activity: The dihydropyridine framework is integral to compounds showing cytotoxic activity against various cancer cell lines, including colon cancer (HCT-15) and breast cancer.[2][7] The structural rigidity and functional group placement allow for potent interactions with cancer-related protein targets.

-

Antimicrobial Properties: Functionalized 2-pyridone-3-carboxylic acids have been synthesized and evaluated for their antibacterial activity, presenting a potential avenue for developing new antibiotics.[8]

-

Calcium Channel Modulation: The broader dihydropyridine class is famous for its role in modulating calcium channels, with applications in treating cardiovascular conditions like hypertension.[9] While this specific compound's activity is less explored, the parent scaffold is a known starting point for such agents.

The Role of the Carboxylic Acid Group

The carboxylic acid at the 3-position is not merely a synthetic handle but a crucial functional group for biological activity. It can act as a hydrogen bond donor and acceptor and is typically ionized at physiological pH, allowing for strong ionic interactions with positively charged residues (e.g., lysine, arginine) in protein binding pockets. Medicinal chemists often use this group as an anchor point and explore bioisosteric replacements (e.g., tetrazoles, acylsulfonamides) to fine-tune physicochemical properties like acidity, lipophilicity, and metabolic stability, thereby optimizing a drug candidate's overall profile.[6][10]

PART 4: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of standard analytical techniques is employed. These methods provide a self-validating system to confirm the molecular structure and quantify impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework, confirming the presence of the methyl group, the protons on the pyridine ring, and the carboxylic acid proton.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₇H₇NO₃).[8]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction.[11]

The combination of these techniques provides irrefutable evidence of the compound's identity and purity, a non-negotiable requirement for its use in further research and drug development.

Conclusion and Future Directions

This compound is more than a simple chemical entity; it is a gateway to a rich field of medicinal chemistry. Its robust synthesis and the proven therapeutic relevance of its derivatives make it a compound of significant interest. Future research should focus on expanding the library of derivatives, exploring novel biological targets, and leveraging computational tools for in-silico screening to predict activity and guide synthetic efforts. The continued exploration of this scaffold holds considerable promise for the discovery of next-generation therapeutics.

References

- Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI.

- Al-Soud, Y. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4989.

- Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate.

- LabNovo. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

- Reyes-Pérez, E., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Pharmaceuticals, 15(11), 1332.

- Sargent, L. J., & Haus, E. G. (1977). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 20(7), 911–917.

- Ghorab, M. M., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(20), 3762.

- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234.

- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.

- Iwanowicz, E. J., et al. (1995). Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate derivatives as calcium channel modulators. Journal of Medicinal Chemistry, 38(7), 1205–1214.

- Khan, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(19), 6937.

Sources

- 1. 15506-18-0|this compound|BLD Pharm [bldpharm.com]

- 2. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate derivatives as calcium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]

- 11. Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate [synhet.com]

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid structure

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds and approved pharmaceuticals.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a versatile building block in drug design. This guide provides a detailed technical overview of a specific derivative, This compound , tailored for researchers, medicinal chemists, and professionals in drug development. We will explore its structure, properties, synthesis, reactivity, and potential applications, offering field-proven insights into its utility as a chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a dihydropyridine ring substituted with a methyl group at the nitrogen atom (N1), a carbonyl group at C2 (rendering it a pyridone), and a carboxylic acid group at C3. The methylation at the N1 position precludes the tautomerism to the corresponding 2-hydroxypyridine form, locking the molecule in the 2-oxo conformation.

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 15506-18-0 | [2] |

| Molecular Formula | C₇H₇NO₃ | [3][4] |

| Molecular Weight | 153.14 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| SMILES String | CN1C=CC=C(C(O)=O)C1=O | [3] |

| InChI | 1S/C7H7NO3/c1-8-4-2-3-5(6(8)9)7(10)11/h2-4H,1H3,(H,10,11) | [3] |

| InChI Key | DFAQSHLYVFQOJM-UHFFFAOYSA-N | [3] |

| Storage Class | 11 - Combustible Solids | [3] |

| Wasserschutzklasse (WGK) | WGK 3 (highly hazardous to water) | [3] |

Synthesis and Mechanistic Considerations

The primary and most direct synthesis of this compound involves the N-alkylation of its precursor, 2-oxo-1,2-dihydropyridine-3-carboxylic acid. This reaction is a classical Williamson ether synthesis analogue, adapted for N-alkylation.

Synthetic Pathway: N-Methylation

The reaction proceeds via nucleophilic substitution where the deprotonated nitrogen of the pyridone ring attacks an electrophilic methyl source, typically methyl iodide. A weak base like potassium carbonate is sufficient to deprotonate the N-H of the starting pyridone, which is rendered acidic by the adjacent carbonyl group.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of pyridone systems.[1]

Materials:

-

2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv)

-

Methyl iodide (1.1 - 1.3 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-oxo-1,2-dihydropyridine-3-carboxylic acid and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF to the flask via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration).

-

Reagent Addition: While stirring vigorously, add methyl iodide dropwise to the suspension at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Reactions of this type typically run for 12-48 hours.[1]

-

Workup: Upon completion, pour the reaction mixture slowly into a beaker containing ice-water. This quenches the reaction and precipitates the product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and salts.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.

Spectroscopic Characterization (Predicted)

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyridone Protons | ~8.4 (H-6), ~8.3 (H-4) | Doublet (d) | 1H each | Aromatic CH |

| ~6.7 (H-5) | Triplet (t) | 1H | Aromatic CH | |

| N-Methyl | ~3.6 | Singlet (s) | 3H | N-CH₃ |

| Carboxylic Acid | >13.0 | Broad Singlet (br s) | 1H | COOH |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyls | ~164-165 | Carboxylic Acid (C=O) |

| ~163-164 | Pyridone (C=O) | |

| Aromatic Carbons | ~145-146 (C-4, C-6) | Pyridone Ring CH |

| ~117 (C-3) | Pyridone Ring C-COOH | |

| ~108-109 (C-5) | Pyridone Ring CH | |

| N-Methyl | ~35-40 | N-CH₃ |

Reactivity and Applications in Drug Discovery

This compound serves as a valuable heterocyclic building block. Its reactivity is dominated by the carboxylic acid moiety, which is a versatile handle for derivatization.

Key Reactions

The primary utility of this molecule is as a scaffold for building more complex structures via reactions at the carboxylic acid group.

-

Amide Coupling: The carboxylic acid can be activated (e.g., with HATU, HOBt, or by conversion to an acyl chloride) and coupled with a wide range of primary or secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry for library synthesis.

-

Esterification: Standard esterification conditions (e.g., Fischer esterification with an alcohol under acidic catalysis, or reaction with an alkyl halide under basic conditions) can be used to generate corresponding esters.

Sources

- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15506-18-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid properties

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone ring system is a privileged scaffold in medicinal chemistry and drug discovery. As a key component of nicotinic acid (niacin) derivatives, it plays a crucial role in various biological processes.[1][2] The inherent functionalities of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, including a hydrogen bond donor/acceptor site, a carboxylic acid handle for further modification, and an electron-rich aromatic system, make it a versatile building block. Derivatives of this core have demonstrated a wide spectrum of biological activities, including potential as antimicrobial and anticancer agents.[3][4][5]

This guide focuses on a specific derivative, This compound . By exploring its synthesis, physicochemical properties, and predicted reactivity, we aim to provide a comprehensive resource for researchers looking to leverage this compound in their work, from fundamental chemical synthesis to advanced drug development programs.

Molecular Structure and Physicochemical Properties

This compound is a solid, heterocyclic compound. The N-methylation of the pyridone ring removes the N-H proton, which can influence its solubility, crystal packing, and interaction with biological targets compared to its unsubstituted parent.

Caption: Chemical Structure of the title compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇NO₃ | [6] |

| Molecular Weight | 153.14 g/mol | [6][7] |

| Physical Form | Solid | |

| InChI Key | DFAQSHLYVFQOJM-UHFFFAOYSA-N | [8] |

| SMILES | CN1C=CC=C(C(=O)O)C1=O | [8] |

| CAS Number | 15506-18-0 |[7] |

Synthesis and Purification

The synthesis of N-alkylated 2-pyridone-3-carboxylic acids typically involves a two-step process: first, the construction of the core pyridone ring system, followed by selective N-alkylation. While direct synthesis of the methylated compound is not explicitly detailed in the provided literature, a robust pathway can be designed based on established methods for analogous structures.[1][2][3]

Proposed Synthetic Pathway

The proposed synthesis starts from Meldrum's acid, which first reacts to form an anilinomethylidene intermediate. This intermediate undergoes heterocyclization with cyanoacetamide in the presence of a base to form the 2-oxo-1,2-dihydropyridine scaffold. The final step is the N-methylation of the pyridone nitrogen.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from methodologies reported for the synthesis of similar 2-pyridone derivatives.[1][2][3]

Part A: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (Parent Scaffold)

-

Preparation of Intermediate 1: A mixture of Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol) is refluxed with vigorous stirring for 5-10 minutes until a syrupy mass is formed.[1][2] The mixture is diluted with 30 mL of ethanol and refluxed for an additional 3 minutes. After cooling, the product is precipitated with water, filtered, and washed to yield 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione.

-

Heterocyclization: To a stirred suspension of the intermediate from Step 1 (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of ethanol, add potassium hydroxide (0.02 mol).[1][2] The reaction mixture is stirred until completion (monitored by TLC).

-

Hydrolysis and Acidification: The resulting pyridone intermediate is then subjected to acidic hydrolysis (e.g., refluxing in 6M HCl) to convert the amide/nitrile groups to the carboxylic acid. The reaction mixture is cooled, and the pH is adjusted to precipitate the product.

-

Purification: The crude 2-oxo-1,2-dihydropyridine-3-carboxylic acid is filtered, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol/water.

Part B: N-Methylation

-

Reaction Setup: To a solution of 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equiv.) in anhydrous DMF (4 mL), add potassium carbonate (1.5 equiv.).[3]

-

Methylation: Add methyl iodide (1.3 equiv.) dropwise to the suspension. The reaction mixture is stirred at room temperature for 12-24 hours. The progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is poured into ice-water (25 mL). The precipitated solid is filtered, washed thoroughly with water to remove inorganic salts, and dried.

-

Final Purification: The crude this compound can be further purified by recrystallization from ethanol to yield the final product.

Spectroscopic and Analytical Characterization

No complete experimental spectra for the title compound are available in the cited literature. However, a detailed prediction can be made based on the analysis of closely related N-benzylated analogs and fundamental spectroscopic principles.[3][9][10][11]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

|---|---|---|---|

| ¹H NMR | -COOH | δ 13.0-14.0 ppm (s, 1H) | Acidic proton, broad singlet, solvent dependent. Similar N-benzyl analogs show this peak at ~13.5 ppm.[3] |

| Pyridone H-6 | δ 8.8-9.0 ppm (d) | Deshielded proton adjacent to the pyridone carbonyl and nitrogen. | |

| Pyridone H-4 | δ 8.4-8.6 ppm (d) | Deshielded proton on the pyridone ring. | |

| Pyridone H-5 | δ 7.3-7.5 ppm (t) | Proton coupled to both H-4 and H-6. | |

| N-CH₃ | δ 3.5-3.8 ppm (s, 3H) | Singlet for the methyl group attached to the nitrogen. | |

| ¹³C NMR | Carboxylic C=O | δ 164-166 ppm | Typical range for a carboxylic acid carbonyl carbon.[10] |

| Pyridone C=O | δ 162-164 ppm | Carbonyl carbon of the 2-pyridone ring. | |

| Pyridone Carbons | δ 110-150 ppm | Aromatic carbons of the pyridone ring, with quaternary carbons appearing downfield. | |

| N-CH₃ | δ ~35-40 ppm | Methyl carbon attached to nitrogen. | |

| IR Spectroscopy | O-H (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) | Characteristic broad absorption for the hydrogen-bonded hydroxyl group of the acid.[9] |

| C=O (Carboxylic Acid) | ~1710-1730 cm⁻¹ | Carbonyl stretch of the carboxylic acid. | |

| C=O (Pyridone Amide) | ~1650-1680 cm⁻¹ | Amide I band of the cyclic pyridone system.[11] | |

| Mass Spectrometry | [M+H]⁺ | m/z 154.05 | Predicted molecular ion peak for the protonated molecule.[8] |

| | [M-H]⁻ | m/z 152.03 | Predicted molecular ion peak for the deprotonated molecule.[8] |

Potential Applications in Research and Development

The this compound structure is a valuable platform for further chemical exploration and biological screening. Its utility stems from the known activities of related compounds and the versatility of its functional groups.

Caption: Relationship between the core structure and its potential applications.

-

Drug Discovery Precursor: The carboxylic acid group is an ideal handle for creating libraries of ester or amide derivatives. This allows for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

-

Antimicrobial and Anticancer Research: Given that various substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acids have shown antimicrobial activity, and related quinoline-based structures exhibit anticancer properties, this compound is a prime candidate for screening in these therapeutic areas.[3][4]

-

Complexing Agent: The parent scaffold is noted for its potential as a complexing agent, suggesting applications in coordination chemistry or as a chelating agent.[1][2]

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. Its straightforward, adaptable synthesis provides access to a versatile scaffold. The combination of a carboxylic acid moiety and a biologically relevant pyridone core makes it an attractive starting point for developing new therapeutic agents and chemical probes. This guide provides the foundational knowledge—from synthesis to characterization and potential application—to empower researchers in their scientific endeavors with this promising compound.

References

- Al-Zahrani, M. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4998. [Link]

- Abdel-Wahab, B. F., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6289. [Link]

- Dotsenko, V. V., et al. (2019).

- PubChem. This compound. [Link]

- Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.

- Martínez-Amezcua, M. C., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Pharmaceuticals, 15(7), 844. [Link]

- Soderberg, T. (2022). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

- LibreTexts Chemistry. 21.

- Oregon State University.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, characterization, and application of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. We will delve into its molecular characteristics, provide validated experimental protocols, and explore its potential in various scientific domains.

Introduction: A Versatile Heterocyclic Building Block

This compound is a heterocyclic compound belonging to the pyridone class. Its structure, featuring a methylated nitrogen, a conjugated pyridone ring, and a carboxylic acid moiety, makes it a valuable and versatile building block in medicinal chemistry and materials science. The strategic placement of the carboxyl group and the overall electronic nature of the pyridone ring system allow for a wide range of chemical transformations, enabling its incorporation into more complex molecular architectures. Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid are explored for their potential as pharmaceutical precursors and as effective complexing agents.[1] This guide provides an in-depth examination of its properties, a reliable synthesis workflow, and detailed characterization data to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential applications. Understanding its structural identifiers and physicochemical properties is the first step in harnessing its synthetic potential.

Chemical Identifiers

A standardized representation is crucial for database searches and computational modeling. The most widely used identifiers for this compound are:

| Identifier | Value | Source |

| SMILES String | CN1C=CC=C(C(=O)O)C1=O | [2] |

| InChI | 1S/C7H7NO3/c1-8-4-2-3-5(6(8)9)7(10)11/h2-4H,1H3,(H,10,11) | [3] |

| InChIKey | DFAQSHLYVFQOJM-UHFFFAOYSA-N | [2][3] |

| IUPAC Name | 1-methyl-2-oxopyridine-3-carboxylic acid | [2] |

| CAS Number | 15506-18-0 | [4] |

Physicochemical Data

The following table summarizes the key physical and chemical properties of the molecule. These values are essential for planning reactions, purification, and for assessing its drug-like properties.

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₇NO₃ | [2][3][5] | |

| Molecular Weight | 153.14 | g/mol | [3][5] |

| Physical Form | Solid | [3] | |

| Monoisotopic Mass | 153.04259 | Da | [2] |

| Predicted XlogP | 0.7 | [2] |

Synthesis and Purification Workflow

The synthesis of this compound is not widely detailed in the literature with a specific, reproducible protocol. However, a robust synthetic strategy can be devised based on established methods for the N-alkylation of related pyridone systems. The general approach involves the methylation of the nitrogen atom of a suitable pyridone precursor. A plausible and commonly used method involves the reaction of a 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative with a methylating agent in the presence of a base.[6]

Synthetic Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of the target compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 15506-18-0|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, detail a validated synthetic pathway with mechanistic insights, and discuss its application as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers and professionals engaged in synthetic chemistry and drug development.

Core Compound Identification and Physicochemical Properties

This compound belongs to the pyridone class of heterocyclic compounds. Its structure, featuring a methylated nitrogen, a carbonyl group at the 2-position, and a carboxylic acid at the 3-position, makes it a valuable and reactive building block for chemical synthesis. The International Chemical Identifier (InChI) Key, a unique and non-proprietary identifier, provides a canonical representation of the molecule's structure.

The key identifiers and physical properties of the compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| InChI Key | DFAQSHLYVFQOJM-UHFFFAOYSA-N | [1] |

| CAS Number | 15506-18-0 | [2] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| Canonical SMILES | CN1C=CC=C(C1=O)C(=O)O | [1] |

| Physical Form | Solid | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not typically a single-step process but rather a logical sequence involving the formation of the core pyridone ring followed by N-alkylation. This multi-step approach allows for greater control and modularity.

General Synthetic Strategy

A robust and widely cited method for constructing the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold involves the reaction of an enamino-dicarbonyl compound with an active methylene nitrile.[4][5] A common and highly reactive dicarbonyl equivalent is Meldrum's acid. The subsequent step involves the selective methylation of the nitrogen atom of the pyridone ring.

The overall workflow can be visualized as follows:

Caption: A two-stage synthetic workflow for the target compound.

Mechanistic Rationale

-

Pyridone Ring Formation: The reaction begins with the formation of an anilinomethylidene derivative of Meldrum's acid.[4] This intermediate acts as an electrophile. In the presence of a base like potassium hydroxide (KOH), an active methylene nitrile (such as cyanoacetamide) is deprotonated to form a potent nucleophile.[5] This nucleophile attacks the enamine, leading to a cascade of reactions involving cyclization and elimination to form the stable 2-pyridone ring system.[4][5]

-

N-Methylation: The nitrogen atom in the 2-oxo-1,2-dihydropyridine scaffold is acidic and can be deprotonated by a mild base like potassium carbonate (K₂CO₃).[6] The resulting anion acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide via an Sₙ2 reaction. Dimethylformamide (DMF) is an ideal solvent for this step as it is polar aprotic, effectively solvating the potassium cation without interfering with the nucleophile.[6]

Applications in Drug Development and Medicinal Chemistry

Derivatives of nicotinic acid and related pyridones are known to possess a wide spectrum of biological activities, including hypolipidemic and neuroprotective effects.[4][5] The 1,2-dihydropyridine core is a privileged scaffold in medicinal chemistry, appearing in drugs with antibacterial, antifungal, antihypertensive, and anticancer properties.[7]

This compound serves as a key "drug precursor" or "perspective ligand".[4][5] Its structure presents multiple points for diversification, allowing for the creation of large chemical libraries for screening.

-

The Carboxylic Acid (Position 3): Can be converted into esters, amides, or other functional groups to modulate solubility, cell permeability, and binding interactions with biological targets.

-

The Pyridone Ring (Positions 4, 5, 6): These positions can be functionalized, often through halogenation followed by cross-coupling reactions, to introduce various substituents that can explore the steric and electronic requirements of a target's binding pocket.

The role of this compound as a central scaffold for generating molecular diversity is illustrated below.

Caption: Role as a scaffold for creating diverse derivatives.

Experimental Protocol: N-Methylation of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

This protocol is adapted from general procedures for the N-alkylation of pyridone systems.[6] It represents a self-validating system where reaction completion can be monitored, and the product can be isolated and purified using standard laboratory techniques.

Materials and Reagents

-

2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq)

-

Methyl Iodide (CH₃I) (1.0-1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a suspension (approx. 0.2 M concentration).

-

Reagent Addition: Add methyl iodide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent system) until the starting material is consumed (typically 12-24 hours).

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.

-

Workup - Extraction: If a precipitate forms, it can be filtered, washed with cold water, and dried. Alternatively, the aqueous mixture can be transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Conclusion

This compound, identified by its InChIKey DFAQSHLYVFQOJM-UHFFFAOYSA-N, is more than a simple chemical entity. It is a strategically important molecular building block with validated synthetic routes and significant potential in the field of drug discovery. Its inherent reactivity and multiple points for chemical modification make it an ideal starting point for generating libraries of novel compounds aimed at a wide range of therapeutic targets. The protocols and insights provided in this guide underscore its value to the scientific community engaged in the synthesis of biologically active molecules.

References

- National Center for Biotechnology Information.

- Al-Hourani, B. J., Al-Abras, K., Al-Qawasmeh, R. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3328. [Link]

- Dotsenko, V. V., Russkih, A. A., Aksenov, N. A., & Aksenova, I. V. (2019).

- El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(22), 5462. [Link]

- LabNovo. CAS 3719-45-7 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. [Link]

- Dotsenko, V. V., Russkih, A. A., Aksenov, N. A., & Aksenova, I. V. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.

- Semantic Scholar.

- InChI Key Database. List of Chemical Compounds. [Link]

- KPU Pressbooks. 7.

- Miranda-Soto, V., Ramírez-Apan, M. T., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Pharmaceuticals, 15(3), 329. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 15506-18-0|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound featuring a pyridinone core, a structure of interest in medicinal chemistry. A comprehensive understanding of its physicochemical properties is fundamental for its potential application in drug discovery and development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a detailed overview of the known and predicted physicochemical characteristics of this molecule. While specific experimental data for this compound is sparse in publicly available literature, this document synthesizes information from authoritative chemical databases and extrapolates key properties based on its structural analogues and the established principles of physical organic chemistry. Furthermore, it outlines robust, field-proven experimental protocols for the precise determination of its most critical parameters, including acidity (pKa), aqueous solubility, and melting point, empowering researchers to generate the validated data required for advanced studies.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its unambiguous identity. This compound is a derivative of pyridine, belonging to the pyridinone class of heterocycles. The core identifiers for this specific molecule are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 15506-18-0 | [2] |

| Molecular Formula | C₇H₇NO₃ | [1][3] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| Canonical SMILES | CN1C=CC=C(C(O)=O)C1=O | [1] |

| InChI Key | DFAQSHLYVFQOJM-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

The structure consists of a dihydropyridine ring with a methyl group on the nitrogen (position 1), a carbonyl group (ketone) at position 2, and a carboxylic acid group at position 3. This arrangement of functional groups dictates its chemical behavior and physical properties.

Core Physicochemical Properties

The physicochemical profile of a molecule is critical for predicting its behavior in both chemical and biological systems.

Melting and Boiling Point

Melting Point: While no experimental melting point for CAS 15506-18-0 was found in the reviewed literature, its isomeric analogue, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has a reported melting point of 240-245°C[4]. Carboxylic acids, particularly aromatic and heterocyclic ones, exhibit high melting points due to their ability to form stable, hydrogen-bonded dimers in the solid state[5][6]. This strong intermolecular interaction requires significant thermal energy to disrupt the crystal lattice, resulting in a high melting point. It is therefore predicted that this compound is a high-melting-point solid.

Boiling Point: Carboxylic acids have significantly higher boiling points than other organic compounds of similar molecular weight because the hydrogen-bonded dimers can persist even in the liquid phase[7]. For the 6-oxo isomer, a boiling point of 329.6°C at 760 mmHg has been noted, though this may be a calculated value[4]. Due to its high melting point and potential for thermal decomposition, experimental determination of the boiling point at atmospheric pressure is likely impractical.

Solubility

The solubility will be highly dependent on pH.

-

At low pH (pH < pKa): The carboxylic acid will be protonated and neutral, leading to lower aqueous solubility.

-

At high pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate form, which is ionic and will exhibit significantly higher aqueous solubility.

Organic Solvent Solubility: Carboxylic acids are generally soluble in a range of organic solvents, such as ethanol, dimethyl sulfoxide (DMSO), and diethyl ether[7].

Acidity (pKa)

The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate, as it governs solubility, absorption, distribution, and receptor binding. No experimental pKa value for this compound has been published.

However, we can make an educated prediction. The pKa of typical carboxylic acids is in the range of 4 to 5[8][9][10]. The electron-withdrawing nature of the pyridinone ring is expected to stabilize the conjugate base (carboxylate), thereby increasing the acidity of the carboxylic acid group and potentially lowering its pKa relative to a simple aliphatic carboxylic acid. The precise value must be determined experimentally.

The relationship between pH, pKa, and the ionization state of the molecule is fundamental.

Caption: Relationship between pH, pKa, and ionization state.

Predicted Spectroscopic Profile

For unambiguous identification and characterization, spectroscopic analysis is essential. Based on the molecular structure, the following spectral features are predicted:

-

¹H NMR (Proton NMR):

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Aromatic Protons (Pyridinone Ring): Three distinct signals in the aromatic region (approx. 6.5-8.5 ppm), showing characteristic coupling patterns (doublets, triplets, or multiplets) based on their positions.

-

N-Methyl Protons (-CH₃): A sharp singlet, typically around 3.5-4.0 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carboxylic Carbonyl (-COOH): A signal in the range of 165-185 ppm.

-

Pyridinone Carbonyl (-C=O): A signal typically in the range of 160-170 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (approx. 100-150 ppm).

-

N-Methyl Carbon (-CH₃): A signal in the aliphatic region (approx. 30-40 ppm).

-

-

FT-IR (Infrared Spectroscopy):

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=O Stretch (Pyridinone Amide/Ketone): Another strong absorption band, typically around 1650-1680 cm⁻¹.

-

C=C/C=N Stretches (Aromatic Ring): Multiple absorptions in the 1450-1600 cm⁻¹ region.

-

Experimental Protocols for Characterization

To address the absence of published data, the following gold-standard protocols are provided. These methods are designed to be self-validating through the use of proper controls and system suitability checks.

Protocol: Potentiometric pKa Determination

-

Principle: This method involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the titration curve.

-

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water/methanol) if solubility is low. Include an inert electrolyte like KCl to maintain constant ionic strength.

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) immediately before use.

-

Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C). Titrate with a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.02 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately find the equivalence point.

-

-

Causality and Trustworthiness: Potentiometric titration is a direct measure of proton activity. The use of a calibrated pH meter and a standardized titrant ensures accuracy. Running a blank titration (with solvent only) validates that acid/base impurities in the system are negligible.

Protocol: Equilibrium Shake-Flask Solubility Determination

-

Principle: This is the gold-standard method for determining thermodynamic equilibrium solubility. An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Caption: Experimental workflow for shake-flask solubility.

-

Methodology:

-

Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Analysis: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve prepared with known concentrations of the compound.

-

Validation: Confirm the presence of solid material in the vial after the experiment to ensure that the initial amount was indeed in excess. The pH of the final solution should also be measured.

-

-

Causality and Trustworthiness: This method measures the true thermodynamic solubility because the system is allowed to reach a state of equilibrium. The multi-day agitation ensures that the dissolution process is complete. Analysis by a specific and validated method like HPLC ensures that only the parent compound is quantified, avoiding interference from any potential degradation products.

Conclusion

This compound is a heterocyclic carboxylic acid with properties that are highly relevant to the field of drug discovery. Based on its structure, it is predicted to be a high-melting-point solid with pH-dependent aqueous solubility and a pKa characteristic of an electron-deficient carboxylic acid. While specific experimental data is limited, this guide provides a robust framework for its characterization by outlining authoritative protocols for determining its key physicochemical parameters. The generation of such high-quality data is an indispensable step in advancing this, or any, compound through the drug development pipeline.

References

- SynHet. Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. URL: https://synhet.

- The Royal Society of Chemistry. Supporting Information. URL: https://www.rsc.

- Sigma-Aldrich. This compound AldrichCPR. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds003888

- Sigma-Aldrich. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0012975

- Ivan Huc Group. Supporting Information. URL: https://www.huc-research.de/wp-content/uploads/2017/02/jacs_2010_132_5791_si.pdf

- LabNovo. CAS 3719-45-7 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. URL: https://www.labnovo.com/product/show/LN00130840

- MDPI. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. URL: https://www.mdpi.com/1422-8599/4/4/M151

- The Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. URL: https://www.rsc.

- Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651350

- Chemistry LibreTexts. Physical Properties of Carboxylic Acids. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/20%3A_Carboxylic_Acids_and_Their_Derivatives/20.02%3A_Physical_Properties_of_Carboxylic_Acids

- Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility. URL: https://www.docbrown.info/page07/addhomseriesC.htm

- ResearchGate. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. URL: https://www.researchgate.

- Chemistry LibreTexts. Physical Properties of Carboxylic Acids. URL: https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Introductory_Chemistry(CK-12)/15%3A_Organic_Chemistry_-_Hydrocarbons/15.03%3A_Physical_Properties_of_Carboxylic_Acids

- KPU Pressbooks. Nomenclatures and Physical Properties of Carboxylic Acid Derivatives. URL: https://kpu.pressbooks.

- ResearchGate. 1H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. URL: https://www.researchgate.net/figure/H-NMR-spectrum-DMSO-d-6-of-di-carboxylic-acid-3f-Scheme-2-Synthesis-rout-of-PAIs_fig1_275215777

- Sigma-Aldrich. 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023150

- EPA. CASRN Chemical Abstracts Service (CAS) Registry Number. URL: https://www.epa.gov/sites/default/files/2015-05/documents/voc.pdf

- Santa Cruz Biotechnology. This compound. URL: https://www.scbt.com/p/1-methyl-2-oxo-1-2-dihydropyridine-3-carboxylic-acid-15506-18-0

- Key Organics. This compound. URL: https://keyorganics.net/product/c007b-605968/1-methyl-2-oxo-1-2-dihydropyridine-3-carboxylic-acid

- BLDpharm. 6-Oxo-1,6-dihydropyridine-2-carboxylic acid. URL: https://www.bldpharm.com/products/19621-92-2.html

- MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. URL: https://www.mdpi.com/1420-3049/24/22/4172

- University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. URL: https://www.analytical-chemistry.ut.

- Fisher Scientific. Carboxylic acids and derivatives. URL: https://www.fishersci.

- ChemicalBook. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/1452-77-3_1HNMR.htm

- ACS Division of Organic Chemistry. pKa Data Compiled by R. Williams. URL: https://organicchemistrydata.

- Organic Chemistry Data. pKa Data Compiled by R. Williams. URL: https://organicchemistrydata.

- Evans Group, Harvard University. pKa's of Inorganic and Oxo-Acids. URL: https://evans.rc.fas.harvard.edu/pdf/evans_pKa_table.pdf

- ChemicalBook. 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB31361578.htm

- BLDpharm. 3-Pyridinecarboxylic acid, 2-(2-propyn-1-ylamino)-, methyl ester. URL: https://www.bldpharm.com/products/1261234-90-5.html

- American Elements. Carboxylic Acids. URL: https://www.americanelements.com/carboxylic-acids

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. CAS 3719-45-7 MFCD00031002-1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid 1-甲基-6-氧代-1,6-二氢吡啶-3-羧酸 -LabNovo [labnovo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Foreword for the Research Professional:

This document serves as a comprehensive technical guide for the safe handling, storage, and emergency management of this compound. As a compound utilized in specialized research and drug development, direct and exhaustive toxicological data may be limited. Therefore, this guide is built upon a foundation of established chemical safety principles and a rigorous analysis of data from structurally analogous compounds. The protocols and recommendations herein are designed to empower researchers to manage this substance with a high degree of safety, ensuring both personal protection and experimental integrity. Our approach prioritizes explaining the causality behind each safety measure, creating a self-validating system of protocols grounded in authoritative EHS standards.

Section 1: Compound Identification and Physicochemical Properties

This compound is a heterocyclic building block used in chemical synthesis. Understanding its fundamental properties is the first step in a robust safety assessment.

| Property | Data | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | Solid | |

| SMILES String | CN1C=CC=C(C(O)=O)C1=O | |

| InChI Key | DFAQSHLYVFQOJM-UHFFFAOYSA-N | |

| Storage Class | 11 - Combustible Solids |

Section 2: Hazard Identification and Classification (Inferred)

Comprehensive toxicological data for this specific molecule are not thoroughly investigated.[1] Therefore, a conservative hazard assessment has been conducted by referencing safety data for structurally similar pyridone carboxylic acids, such as 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid and 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system.[1][2]

| Hazard Class (GHS) | Signal Word | Hazard Statement | Basis of Inference |

| Skin Irritation (Category 2) | Warning | H315 - Causes skin irritation | Analog data[1][2][3] |

| Serious Eye Irritation (Category 2A) | Warning | H319 - Causes serious eye irritation | Analog data[1][2][3] |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | Warning | H335 - May cause respiratory irritation | Analog data[1][2][3] |

Causality of Hazards: The combination of the acidic carboxylic acid group and the heterocyclic pyridone ring system likely contributes to the irritant nature of the compound. These functional groups can interact with biological membranes and proteins, leading to the observed irritation upon direct contact or inhalation of dust particles.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls

-

Ventilation: All manipulations of this compound, especially handling of the solid powder, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure. The work station should have good general ventilation.[2][4]

-

Safety Stations: Emergency eye wash fountains and safety showers must be immediately accessible in the vicinity of any potential exposure.[2]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific laboratory operation being performed. The following diagram outlines the decision-making process for appropriate PPE selection. Animal tests and other research indicate that skin contact with related compounds may play a role in developing sensitization.[5]

Caption: PPE Selection Workflow based on laboratory task.

-

Hand Protection: Wear protective gloves, such as nitrile gloves, that have been inspected for integrity prior to use. Dispose of contaminated gloves in accordance with laboratory procedures.[6]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[5]

-

Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. For larger quantities or tasks with a higher risk of exposure, consider chemically resistant aprons or suits.[2]

-

Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, respiratory protection compliant with OSHA's Respiratory Protection Standard (29 CFR 1910.134) is necessary.[2][5]

Section 4: Safe Handling and Storage Procedures

Proactive Handling Protocols

Safe handling is paramount to preventing exposure.

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where this chemical is handled.[4] Wash hands thoroughly after handling, even if gloves were worn.[2]

-

Dust Mitigation: As a solid, the primary risk during handling is the generation of airborne dust.[2] Weighing and transferring should be done carefully to minimize dust. Use of anti-static weigh boats can be beneficial.

-

Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert gas may be advisable to prevent degradation, although this is primarily for chemical stability rather than immediate safety.[6]

Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] The designated storage area should be secure and accessible only to authorized personnel.[8]

-

Incompatible Materials: Keep away from strong oxidizing agents.[2]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical.

First Aid Measures

This protocol is a synthesis of best practices for irritant chemical exposure.[2][9]

-

General Advice: If you feel unwell, seek immediate medical advice and show the safety data sheet or this guide to the medical professional.[9]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2][7]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or poison center.[9]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Spill Response Protocol

The following workflow provides a decision-making framework for responding to a spill.

Caption: Decision workflow for chemical spill response.

Step-by-Step Spill Cleanup (Small Spills):

-

Evacuate and Alert: Ensure unnecessary personnel are clear of the area.[2]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear, at a minimum, double nitrile gloves, chemical goggles, a lab coat, and if significant dust is present, respiratory protection.

-

Containment: Prevent the powder from spreading or entering drains.[9]

-

Cleanup: Gently sweep up the solid material, avoiding the creation of dust, and place it into a suitable, labeled container for hazardous waste.[6] Alternatively, cover with a wet paper towel to dampen the powder before carefully collecting it.

-

Decontaminate: Wipe the spill area with soap and water.

-

Disposal: Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste according to institutional and local regulations.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] Use media appropriate for the surrounding fire.[2]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11]

Section 6: Toxicological Information

As previously stated, the toxicological properties of this compound have not been fully investigated.[1] The information below is based on data from analogous compounds and represents the most likely toxicological profile.

-

Acute Toxicity: Expected to have low acute toxicity, but may be harmful if swallowed, based on related pyridine carboxylic acids.[9]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]

-

Respiratory/Skin Sensitization: No specific data is available, but prolonged or repeated skin contact with irritants can sometimes lead to sensitization.[4]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify this compound for these long-term effects. No component of similar products is listed as a known or anticipated carcinogen by IARC, NTP, or OSHA.[1][3]

Section 7: Disposal Considerations

All waste material must be disposed of in accordance with federal, state, and local environmental regulations.

-

Product Disposal: Unused or waste product should be treated as hazardous chemical waste. Contact a licensed professional waste disposal service.[10] Do not dispose of it via sanitary sewers.[9]

-

Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste.[1] Do not reuse containers.

References

- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

- Greenbook.net. (n.d.).

- Popova, N. A., et al. (2019).

- Al-Zoubi, R. M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(15), 3459. [Link]

- Popova, N. A., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. americanchemistry.com [americanchemistry.com]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 2-Oxo-1,2-dihydropyridine Derivatives

Introduction: The 2-Pyridone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 2-oxo-1,2-dihydropyridine, commonly known as the 2-pyridone ring, is a quintessential example of such a scaffold.[1][2] This six-membered nitrogen-containing heterocycle is a prominent feature in numerous natural products, pharmaceuticals, and agrochemicals.[3][4] Its unique electronic properties and its capacity to act as both a hydrogen bond donor and acceptor allow it to serve as a versatile pharmacophore and a bioisostere for structures like amides and phenyl groups.[2][5]

The significance of the 2-pyridone motif is underscored by its presence in several FDA-approved drugs, particularly as kinase inhibitors in oncology, such as Palbociclib, Ripretinib, and Tazemetostat.[5] This guide provides an in-depth exploration of the diverse biological activities of 2-oxo-1,2-dihydropyridine derivatives, detailing their mechanisms of action, presenting quantitative data, and outlining key experimental protocols for their evaluation. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a primary focus of modern drug discovery, and 2-pyridone derivatives have emerged as a particularly fruitful area of investigation.[1][4] Their efficacy spans multiple cancer types and involves a variety of mechanistic pathways.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A predominant mechanism by which 2-pyridone derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

-

Kinase Inhibition: Many derivatives function as potent inhibitors of key kinases involved in tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] By blocking the ATP-binding site of these enzymes, they can halt downstream signaling cascades responsible for cell proliferation, angiogenesis, and metastasis. The success of drugs like Palbociclib (a CDK4/6 inhibitor) validates this therapeutic strategy.[5]

-

Induction of Apoptosis: Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis). One study on a novel dihydropyridine derivative, VdiE-2N, demonstrated that it induces apoptosis in head and neck squamous cell carcinoma cells by dissipating the mitochondrial membrane potential.[7] Other derivatives have been shown to induce cell cycle arrest, effectively stopping cancer cells from dividing.[6] For instance, certain spiro-pyridine derivatives cause cell cycle arrest at the S phase in colorectal adenocarcinoma cells.[6]

Molecular docking studies have suggested that some 2-oxo-1,2-dihydropyridine derivatives may also target proteins like survivin and PIM1 kinase, which are involved in preventing apoptosis and promoting cell survival.[8][9]

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4,6-diaryl-2-imino-1,2-dihydropyridine | HT-29 | Colon Carcinoma | 0.70 | [8],[9] |

| 4,6-diaryl-2-imino-1,2-dihydropyridine | MDA-MB-231 | Breast Adenocarcinoma | 4.6 | [8],[9] |

| 1,4-dihydropyridine derivative (VdiE-2N) | HN13 | Head and Neck Squamous | 9.56 | [7] |

| 2-oxo-1′H-spiro-indoline-3,4′-pyridine | Caco-2 | Colorectal Adenocarcinoma | 7.83 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric assay for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Objective: To determine the IC50 value of a 2-pyridone derivative against a cancer cell line.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-